molecular formula C7H8NO+ B14696381 Pyridinium, 1-acetyl- CAS No. 29788-34-9

Pyridinium, 1-acetyl-

Cat. No.: B14696381
CAS No.: 29788-34-9
M. Wt: 122.14 g/mol
InChI Key: NEPUSMMANAIXNX-UHFFFAOYSA-N
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Description

Significance of Activated Pyridine (B92270) Systems in Organic Synthesis

Activated pyridine systems, particularly N-acylpyridinium salts, are indispensable in organic synthesis. The process of N-acylation transforms the pyridine into a superior leaving group and renders the attached acyl group highly susceptible to nucleophilic attack. scripps.edu This activation is the cornerstone of their utility as potent acyl transfer agents in numerous reactions. acs.orgacs.org

A prominent example of their importance is in catalysis, where 4-dialkylaminopyridines (DMAP) are recognized as highly efficient catalysts for acylation reactions. The catalytic cycle proceeds through the formation of an N-acylpyridinium salt as a key intermediate. thieme-connect.de These activated species can be trapped by various nucleophiles, enabling the construction of complex molecular architectures. acs.org The regioselectivity of nucleophilic addition to the pyridinium (B92312) ring, whether at the C2 or C4 position, can often be controlled by the nature of the nucleophile and the acylating agent. scripps.edu

Historical Context of N-Acylpyridinium Salt Research

The study of pyridinium salts has a rich history, with these compounds being recognized for their role in a variety of chemical transformations over the centuries. rsc.org Early investigations into N-acylpyridinium salts focused on their formation and reactivity, particularly in acyl transfer reactions. The work of Fersht and Jencks provided significant insights into the acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride (B1165640), including kinetic studies and structure-reactivity correlations. acs.orgacs.org

The development of methods to functionalize these salts has been a continuous area of research. For instance, reports from the 1980s detailed the addition of various nucleophiles, including Grignard reagents and enolates, to N-acylpyridinium salts, leading to the formation of dihydropyridine (B1217469) derivatives. scripps.edu These foundational studies have paved the way for more complex applications, including their use in multicomponent reactions and the synthesis of biologically relevant heterocyclic compounds. acs.org

Classification and General Characteristics of N-Acylpyridinium Salts

N-acylpyridinium salts are a subset of the broader class of pyridinium compounds, which are characterized by a positively charged nitrogen in a pyridine ring. wikipedia.org They can be classified based on the nature of the acyl group and any substituents on the pyridine ring. These structural features significantly influence the salt's stability and reactivity. researchgate.net

A primary characteristic of N-acylpyridinium salts is their high reactivity toward nucleophiles, which makes them excellent acylating agents. scripps.edu They are generally considered unstable species that are generated at low temperatures and used immediately (in situ). mdpi.com This is in contrast to N-alkylpyridinium salts, which are typically stable, crystalline solids that can be isolated. mdpi.comwikipedia.org The stability of the N-acylpyridinium cation is a critical factor in its utility; for example, electron-donating groups on the pyridine ring can stabilize the cation. thieme-connect.de The reactivity of these salts has been harnessed in various synthetic applications, including their use as precursors for the formation of dihydropyridines. google.com

Interactive Data Table: Properties of Pyridinium, 1-acetyl-

PropertyValueSource
Molecular Formula C7H8NO+ nih.gov
Molecular Weight 122.14 g/mol nih.gov
IUPAC Name 1-pyridin-1-ium-1-ylethanone nih.gov
InChIKey NEPUSMMANAIXNX-UHFFFAOYSA-N nih.gov
SMILES CC(=O)[N+]1=CC=CC=C1 nih.gov
CAS Number 29788-34-9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-1-ium-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPUSMMANAIXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[N+]1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433091
Record name Pyridinium, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29788-34-9
Record name Pyridinium, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Pyridinium, 1 Acetyl Reactivity

Nucleophilic Activation of Pyridine (B92270) Ring Systems

Direct nucleophilic addition to the electron-deficient pyridine ring is often challenging. scripps.edu However, the introduction of an acetyl group at the nitrogen atom to form Pyridinium (B92312), 1-acetyl- significantly enhances the ring's electrophilicity, making it susceptible to attack by a wide range of nucleophiles. scripps.edumdpi.com

Role of N-Acylation in Activating Pyridines for Nucleophilic Additions

N-acylation of pyridine with reagents like acetyl chloride or acetic anhydride (B1165640) is a pivotal step in activating the pyridine ring for nucleophilic additions. scripps.edupolimi.it This process converts the neutral pyridine into a positively charged N-acylpyridinium salt, which is significantly more electrophilic. mdpi.com This increased electrophilicity facilitates the attack of nucleophiles, leading to the formation of dihydropyridine (B1217469) derivatives. scripps.edupolimi.it The N-acyl group acts as a powerful electron-withdrawing group, further polarizing the pyridine ring and making the C-2 and C-4 positions particularly susceptible to nucleophilic attack. stackexchange.comyoutube.com

The N-acetylpyridinium salt is an unstable species that is typically generated at low temperatures and reacted in situ with a nucleophile. mdpi.com The utility of these N-acyl pyridinium salts is demonstrated in their ability to undergo either 1,2- or 1,4-addition reactions to furnish dihydropyridine derivatives, or to participate in acyl transfer reactions. polimi.it

Formation and Reactivity of Zwitterionic Intermediates

Under basic conditions, N-acetylpyridinium salts can undergo deprotonation of the acetyl group to form a zwitterionic pyridinium ketene (B1206846) enolate intermediate. polimi.it This intermediate is a key species in certain reactions, such as the unexpected reaction between acetyl chloride and pyridine to yield N-acetyl-1,2- and 1,4-dihydropyridyl acetic acid derivatives. polimi.it The formation of this zwitterionic intermediate opens up new avenues for the nucleophilic reactivity of N-acetyl pyridinium salts. polimi.it

Pyridinium 1,4-zwitterionic thiolates are another class of important synthons where the pyridine fragment can act as a leaving group or as an electrophilic site, enabling the construction of various sulfur- and nitrogen-containing heterocycles. sioc-journal.cn The dipolar nature of azulene, which can be viewed as the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, provides another example of zwitterionic character influencing reactivity. wikipedia.org

Regioselectivity in Nucleophilic Additions to the Pyridinium Ring

A critical aspect of the reactivity of Pyridinium, 1-acetyl- is the regioselectivity of nucleophilic additions. The outcome of the reaction, whether the nucleophile adds to the C-2 (ortho) or C-4 (para) position, is influenced by several factors. rsc.orgacs.org

C-2 vs. C-4 Regiochemical Outcomes

In nucleophilic additions to N-acylpyridinium salts, a mixture of C-2 and C-4 substituted dihydropyridines is often obtained. scripps.edu Generally, 1,2-addition (to the C-2 position) is favored, though the selectivity is not always high. scripps.edu The stability of the intermediate formed during nucleophilic attack plays a crucial role in determining the regioselectivity. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, the resulting intermediate has a resonance form where the negative charge is located on the nitrogen atom, which is a stabilizing feature. stackexchange.com

The table below summarizes the regiochemical outcomes of nucleophilic additions to pyridinium salts under different conditions.

Nucleophile/ConditionsPredominant IsomerReference(s)
Hard nucleophiles (e.g., organolithium reagents)C-2 rsc.orgquimicaorganica.org
Softer nucleophilesC-4 mdpi.com
Bulky N-acyl groupIncreased C-4 mdpi.com
Tertiary Grignard reagentC-4 rsc.org
Methyl Grignard reagentC-4 rsc.org
Aryl and heteroaryl Grignard reagentsC-4 rsc.org
Cyanide (Reissert-Henze reaction)C-2 (typically), C-4 (in specific protocols) rsc.org

Influence of Nucleophile Characteristics (Steric and Electronic)

The nature of the nucleophile significantly impacts the regioselectivity of the addition. Hard nucleophiles, such as organometallic reagents, tend to favor attack at the C-2 position. mdpi.comquimicaorganica.org In contrast, softer nucleophiles often show a preference for the C-4 position. mdpi.com

Steric hindrance also plays a crucial role. scripps.edu If either the nucleophile or the acyl group on the nitrogen is sterically demanding, 1,4-addition to the C-4 position is favored. scripps.edu For instance, the use of a bulky tertiary Grignard reagent can lead to exclusive C-4 addition. rsc.org

Directing Effects of Substituents and Blocking Groups

The presence of substituents on the pyridine ring can direct the incoming nucleophile to a specific position. nih.gov Electron-withdrawing substituents can enhance the reactivity of the pyridinium ring towards nucleophilic attack. nih.gov For example, a cyano group at the 2- or 4-position significantly increases the rate of nucleophilic substitution. nih.govrsc.org

Blocking groups are often employed to force the nucleophilic addition to occur at a specific position. scripps.edunih.gov For example, placing a substituent at the C-4 position can direct the nucleophile to attack the C-2 position. scripps.edu Similarly, a bulky group on the nitrogen can block the C-2 position, thereby favoring addition at the C-4 position. nih.govacs.org

Stereoselectivity in N-Acylpyridinium Reactivity

The activation of pyridines by N-acylation, forming N-acylpyridinium salts like Pyridinium, 1-acetyl-, renders the pyridine ring electron-deficient and prone to nucleophilic addition. scripps.edu This activation is a cornerstone of strategies aimed at the stereoselective functionalization of the pyridine nucleus.

Asymmetric Catalysis in Nucleophilic Dearomatization Reactions

The catalytic enantioselective dearomatization of pyridines provides a direct route to valuable chiral dihydropyridines. acs.orgmdpi.com This is often achieved through the use of chiral catalysts that can control the facial selectivity of the nucleophilic attack on the pyridinium ring.

Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric dearomatization of pyridinium salts. nih.govchemistryviews.org The design of chiral ligands is paramount in these systems to achieve high levels of enantioselectivity.

A notable example involves the use of a copper(I) precatalyst, such as Cu(CH₃CN)₄PF₆, in combination with a chiral bisphosphine ligand like (R,R)-Ph-BPE (1,2-bis[(2R,5R)-2,5-diphenylphospholan-1-yl]ethane). nih.govchemistryviews.org This catalytic system has been successfully employed in the C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates. nih.govchemistryviews.org The presence of a carbonyl group at the C3 position of the pyridine ring is often required, as it is believed to act as a directing group, pre-organizing the substrate for a C4-selective nucleophilic attack. nih.govchemistryviews.org

Another approach utilizes chiral N-hydroxyalkyl pyrid-2-ylidene ligands in copper-catalyzed asymmetric allylic alkylation reactions. chemrxiv.org These ligands, featuring a chiral hydroxyalkyl-chelating arm on the nitrogen atom of the pyridine ring, have demonstrated high efficiency in the reaction of dialkylzinc reagents with allylic phosphates, yielding products with excellent γ-selectivity and enantioselectivity. chemrxiv.org

The following table summarizes representative chiral ligands and copper catalyst systems used in the asymmetric dearomatization of pyridinium salts.

Catalyst SystemChiral LigandNucleophileRegioselectivityEnantioselectivity
Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE(R,R)-Ph-BPESilicon NucleophilesC4Excellent
Copper(I) / Chiral N-hydroxyalkyl pyrid-2-ylideneN-hydroxyalkyl pyrid-2-ylideneDialkylzincsγ-selectiveUp to 95% ee
Chiral Copper Hydride (CuH) ComplexDTBM-SEGPHOSAlkenesC4High

Data compiled from various studies on copper-catalyzed dearomatization reactions. nih.govchemistryviews.orgchemrxiv.orgdicp.ac.cnmit.edu

An alternative to using chiral catalysts is the employment of chiral acylating groups to induce diastereoselectivity in nucleophilic additions to the pyridinium ring. This strategy relies on the chiral auxiliary attached to the nitrogen atom to direct the incoming nucleophile to a specific face of the pyridinium salt.

Professor Daniel Comins has developed a notable method utilizing a chiral acylating group derived from (-)-trans-2-(α-cumyl)cyclohexanol. scripps.edu When this chiral auxiliary is used to activate a 3-silyl-4-methoxypyridine, it facilitates highly diastereoselective 1,2-additions of organometallic reagents. scripps.edu The bulky triisopropylsilyl (TIPS) group at the C3 position effectively blocks addition at C2, while the C4-methoxy group prevents C4-addition, thereby ensuring high regioselectivity. The chiral auxiliary then controls the stereochemistry of the addition at the C6 position. scripps.edu

Stereochemical Control in Subsequent Transformations

The chiral dihydropyridines obtained from these stereoselective dearomatization reactions are versatile intermediates that can be further transformed into a variety of enantioenriched piperidine (B6355638) derivatives while maintaining stereochemical integrity. nih.govchemistryviews.org For instance, 4-silylated 1,4-dihydropyridines can be converted into functionalized piperidines through subsequent chemical manipulations. nih.govchemistryviews.org

Furthermore, the stereoselective pharmacokinetics of dihydropyridine derivatives are of significant interest, as the pharmacological activity of enantiomers can differ markedly. nih.gov The ability to synthesize specific stereoisomers allows for the investigation of their distinct biological properties.

Reaction Pathways Involving Acyl Transfer and Dearomatization

N-acylpyridinium salts, including Pyridinium, 1-acetyl-, can undergo two primary reaction pathways upon interaction with nucleophiles: acyl transfer and dearomatization. scripps.edu The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition to the Acyl Carbon

Nucleophilic acyl substitution is a fundamental reaction of acyl compounds where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This intermediate can then collapse, expelling the leaving group to form a new acyl compound. In the context of Pyridinium, 1-acetyl-, a nucleophile can attack the acetyl carbon, resulting in an acyl transfer reaction. This process is essentially a nucleophilic acyl substitution where the pyridine acts as the leaving group. The stability of the acylpyridinium cation plays a significant role in its reactivity, with electron-donating groups on the pyridine ring generally stabilizing the cation. thieme-connect.de The reaction of pyridine with acetyl chloride can lead to the formation of an N-acetylpyridinium salt, which can then undergo further reactions. polimi.itresearchgate.netacs.org

Concerted and Stepwise Mechanisms of Dearomatization

The dearomatization of Pyridinium, 1-acetyl-, particularly in the context of cycloaddition reactions, presents a fascinating case of mechanistic dichotomy. The reaction can either proceed through a single, synchronous transition state in a concerted fashion or involve the formation of discrete intermediates in a stepwise manner.

In reactions with dienes, for instance, Pyridinium, 1-acetyl- can act as a dienophile in a [4+2] cycloaddition. A concerted mechanism would involve a pericyclic transition state where the new sigma bonds are formed simultaneously, albeit not necessarily symmetrically. This pathway is often favored in reactions that are governed by orbital symmetry rules, such as the Diels-Alder reaction.

Conversely, a stepwise mechanism involves the formation of an initial adduct, typically a zwitterionic or a diradical intermediate, which then undergoes a subsequent ring-closing step to afford the final dearomatized product. This pathway becomes more probable when the electronic properties of the reactants favor a polar or radical process. The stability of the potential intermediate plays a crucial role in dictating the viability of a stepwise route.

Computational studies on related N-acylpyridinium systems have shed light on the energetic landscapes of these competing pathways. For example, density functional theory (DFT) calculations can be employed to locate the transition states for both the concerted and stepwise routes and to calculate their respective activation energies. The relative heights of these energy barriers provide a quantitative measure of the kinetic feasibility of each mechanism.

Experimental evidence is also crucial in distinguishing between these mechanistic possibilities. The stereochemical outcome of the reaction can be a powerful diagnostic tool. Concerted [4+2] cycloadditions are typically stereospecific, meaning the stereochemistry of the reactants is transferred directly to the product. In contrast, a stepwise mechanism, involving a flexible intermediate, may lead to a loss of stereochemical information and the formation of a mixture of diastereomers.

Furthermore, the trapping of proposed intermediates can provide compelling evidence for a stepwise pathway. If a zwitterionic or diradical intermediate can be intercepted by a trapping agent before it cyclizes, it lends strong support to a non-concerted mechanism.

The choice between a concerted and stepwise dearomatization of Pyridinium, 1-acetyl- is therefore a finely balanced interplay of electronic and steric factors, solvent effects, and the intrinsic nature of the reacting partner. A comprehensive understanding of these mechanistic nuances is paramount for the rational design of synthetic strategies that leverage the reactivity of this versatile intermediate.

Mechanistic FeatureConcerted MechanismStepwise Mechanism
Transition State Single, synchronousMultiple transition states
Intermediates NoneZwitterionic or diradical intermediates
Stereochemistry StereospecificOften non-stereospecific
Governing Principles Orbital symmetry rulesStability of intermediates, polar/radical effects
Experimental Probe Stereochemical analysisIntermediate trapping experiments

Synthetic Applications of Pyridinium, 1 Acetyl in Complex Molecule Synthesis

Construction of Dihydropyridine (B1217469) and Piperidine (B6355638) Scaffolds

The formation of a 1-acylpyridinium salt, such as Pyridinium (B92312), 1-acetyl-, renders the pyridine (B92270) ring susceptible to attack by nucleophiles. This reaction typically leads to the formation of either 1,2- or 1,4-dihydropyridine (B1200194) adducts. The regioselectivity of this addition is influenced by several factors, including the nature of the nucleophile and the substituents on the pyridine ring. scripps.edu

The addition of strong, carbon-based nucleophiles, such as Grignard reagents, to 1-acylpyridinium salts generally favors the formation of 1,2-dihydropyridines. scripps.edu This regioselectivity, however, is often not exclusive, and mixtures of 1,2- and 1,4-adducts can be formed. scripps.edu To achieve high selectivity for the 1,2-isomer, synthetic strategies often employ blocking groups at the C4 position of the pyridine ring, which sterically hinder or electronically disfavor nucleophilic attack at that site. scripps.edu

Another approach involves the use of chiral auxiliaries on the acyl group to direct the nucleophilic addition to the C2 position in a stereoselective manner. rsc.org For instance, Comins and coworkers developed methods using chiral chloroformates derived from materials like (-)-8-phenylmenthol (B56881) to create chiral N-acyl pyridinium salts. The subsequent reaction with Grignard reagents can yield chiral 2-substituted-1,2-dihydropyridines. rsc.org

A general scheme for this transformation is the reaction of pyridine with an acyl chloride (like acetyl chloride) to form the pyridinium salt in situ, which is then attacked by a nucleophile.

Table 1: Examples of Reagents Used in 1,2-Dihydropyridine Synthesis

Reactant 1 Reactant 2 Nucleophile Product Type Reference
Pyridine Acetyl Chloride Grignard Reagents (RMgX) N-acetyl-2-alkyl-1,2-dihydropyridine scripps.edu
3-Substituted Pyridine Chiral Chloroformate Grignard Reagents (RMgX) Chiral N-acyl-2,3-disubstituted-1,2-dihydropyridine rsc.org

While 1,2-addition is often the default pathway, the synthesis of 1,4-dihydropyridines from 1-acylpyridinium salts can be achieved under specific conditions. The use of sterically demanding nucleophiles or bulky acyl groups can favor attack at the less hindered C4 position. scripps.edu

A highly efficient method for the selective synthesis of 1-acyl-1,4-dihydropyridines involves the reduction of 1-acylpyridinium salts with a copper hydride complex (Stryker's reagent). acs.org This approach provides excellent yields and high regioselectivity for the 1,4-adduct. The Hantzsch dihydropyridine synthesis is a classical method for forming 1,4-DHPs, but it follows a different mechanistic pathway involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). organic-chemistry.orgnih.gov However, modern variations have expanded the toolkit for 1,4-DHP synthesis, including gold(I)-catalyzed nucleophilic allylation of pyridinium ions with allyl pinacol (B44631) boronates to yield functionalized 1,4-DHPs. nih.gov

Table 2: Conditions Favoring 1,4-Dihydropyridine Synthesis

Pyridinium Salt Precursor Reagent Key Feature Product Type Reference
1-Acylpyridinium Salt Copper Hydride (e.g., Stryker's Reagent) High regioselectivity for hydride delivery to C4 1-Acyl-1,4-dihydropyridine acs.org
1-Acylpyridinium Salt Bulky Grignard Reagents Steric hindrance favors C4 attack 1-Acyl-4-alkyl-1,4-dihydropyridine scripps.edu
Pyridinium Salt Allyl Pinacol Boronate / Gold(I) catalyst Catalytic allylation at C4 4-Allyl-1,4-dihydropyridine nih.gov

The dihydropyridine scaffolds obtained from the reactions of 1-acetylpyridinium are valuable intermediates for the synthesis of saturated N-heterocycles, particularly piperidines. scripps.edu The double bond(s) within the dihydropyridine ring can be readily reduced to afford the corresponding piperidine derivative.

A common method for this transformation is catalytic hydrogenation. For example, a quaternary pyridinium salt can be part of a cascade reaction where it is first reduced to a tetrahydropyridine (B1245486) intermediate using a catalyst like Raney-Ni, and further reduction, sometimes with a different reducing agent like sodium borohydride, yields the fully saturated piperidine ring. mdpi.com This stepwise reduction allows for the preservation of stereochemistry established in the initial nucleophilic addition step, providing a route to stereochemically complex piperidine systems. scripps.edumdpi.com

Application in Named Reactions and Methodologies

The in-situ formation and reactivity of 1-acylpyridinium cations are central to several named reactions that provide access to complex heterocyclic systems.

The Kröhnke pyridine synthesis is a powerful method for preparing highly substituted pyridines. wikipedia.org It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov While not starting from Pyridinium, 1-acetyl- itself, the reactants are closely related N-acylpyridinium derivatives.

The mechanism proceeds through the following key steps: wikipedia.org

Michael Addition: The α-pyridinium methyl ketone salt forms an enolate that undergoes a Michael-type 1,4-addition to the α,β-unsaturated carbonyl compound.

Formation of a 1,5-Dicarbonyl Intermediate: The initial adduct tautomerizes to form a 1,5-dicarbonyl compound.

Cyclization and Dehydration: Reaction with ammonia (from ammonium acetate) leads to the formation of an imine, followed by cyclization and dehydration.

Aromatization: Elimination of the pyridinium cation and a molecule of water yields the final, stable aromatic pyridine ring.

This reaction is highly versatile and has been adapted for the synthesis of a wide range of di-, tri-, and tetrasubstituted pyridines, which are important scaffolds for biologically active molecules. wikipedia.orgnih.gov

Table 3: Overview of the Kröhnke Pyridine Synthesis

Reactant 1 Reactant 2 Reagent Key Intermediate Product Reference

The Reissert reaction is a classic method that transforms pyridines (and quinolines/isoquinolines) into 1-acyl-2-cyano-1,2-dihydropyridines, known as Reissert compounds. wikipedia.org This reaction directly involves the formation of a 1-acylpyridinium intermediate.

In a typical Reissert reaction involving pyridine, the heterocycle is treated with an acid chloride (e.g., acetyl chloride) and a cyanide source, such as potassium cyanide. wikipedia.org The acetyl chloride first reacts with the pyridine nitrogen to form the electrophilic Pyridinium, 1-acetyl- cation. This activated intermediate is then regioselectively attacked at the C2 position by the cyanide anion. The resulting Reissert compound is a stable 1,2-dihydropyridine derivative that can be isolated and used in further synthetic transformations. wikipedia.org

Table 4: General Scheme of the Reissert Reaction for Pyridine

Heterocycle Acylating Agent Cyanide Source Product Reference
Pyridine Acetyl Chloride Potassium Cyanide (KCN) 1-Acetyl-2-cyano-1,2-dihydropyridine wikipedia.org

Functionalization of Pyridine Ring Systems

The formation of 1-acetylpyridinium salts from pyridine and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), renders the pyridine ring susceptible to nucleophilic attack at the C2, C4, and C6 positions. uiowa.eduscripps.edu This activation strategy is a cornerstone for the introduction of diverse functionalities onto the pyridine scaffold.

C-C Bond Formation via Nucleophilic Additions

The electron-deficient nature of the 1-acetylpyridinium ion makes it an excellent electrophile for carbon-carbon bond-forming reactions with a variety of nucleophiles. scripps.edu This approach provides a direct route to substituted dihydropyridines, which are valuable precursors to a wide range of nitrogen-containing heterocyclic compounds. nih.gov

Organometallic Reagents: Hard nucleophiles, including Grignard reagents and organolithium compounds, tend to add to the C2 and C6 positions of 1-acylpyridinium salts, yielding 1,2- and 1,6-dihydropyridines. uiowa.edu The regioselectivity of these additions can be influenced by steric factors on both the nucleophile and the acyl group. scripps.edu For instance, the addition of Grignard reagents to 1-acylpyridinium salts can be directed to the C4 position, providing a convenient synthesis of 4-alkyl(aryl)pyridines. acs.org The use of copper catalysts in conjunction with Grignard reagents has enabled the enantioselective dearomative alkylation of pyridinium ions, affording chiral dihydro-4-pyridones in high yields. nih.gov

Indole (B1671886) Enolates: Softer nucleophiles, such as indole enolates, exhibit a preference for 1,4-addition to pyridinium salts, leading to the formation of 1,4-dihydropyridines. uiowa.edu A notable application of this reactivity is the addition of the enolate derived from 1-acetylindole (B1583761) to pyridinium salts. documentsdelivered.comfigshare.com The resulting 1,4-dihydropyridine can undergo further transformations, such as acid-induced cyclization, to construct complex polycyclic indole alkaloids. figshare.comfigshare.com This strategy has been successfully employed in the formal synthesis of (±)-geissoschizine and (±)-akagerine. documentsdelivered.comfigshare.com

Table 1: Nucleophilic Addition to 1-Acetylpyridinium Salts
NucleophilePreferred Position of AttackProduct TypeReference(s)
Grignard ReagentsC2/C6 (can be directed to C4)1,2-/1,6-Dihydropyridines uiowa.eduscripps.eduacs.org
Organolithium CompoundsC2/C61,2-/1,6-Dihydropyridines uiowa.edu
Indole EnolatesC41,4-Dihydropyridines uiowa.edudocumentsdelivered.comfigshare.com
Aryl Boron NucleophilesC2 or C6 (catalyst controlled)1,2- or 1,6-Dihydropyridines nih.gov

Heterocycle Annulation and Ring-Forming Reactions

The reactivity of 1-acetylpyridinium intermediates extends to the construction of fused heterocyclic systems. While direct examples of using 1-acetylpyridinium for the synthesis of simple pyrrole (B145914) and furan (B31954) derivatives through annulation are not extensively documented in the provided search results, the general reactivity pattern suggests its potential in such transformations. The formation of dihydropyridine intermediates from 1-acetylpyridinium provides a platform for subsequent ring-closing reactions. For instance, there are documented examples of converting N-alkylpyridinium salts into pyrroles through ring-cleavage and subsequent ring-closure reactions under oxidative conditions. researchgate.net This suggests that a similar strategy could potentially be applied to the dihydropyridine adducts derived from 1-acetylpyridinium.

Role as Activated Acylating Agents in Organic Transformations

Beyond its role in activating the pyridine ring, the 1-acetylpyridinium ion is itself a highly effective acylating agent. acs.orgstackexchange.com The positive charge on the pyridinium nitrogen enhances the electrophilicity of the acetyl group's carbonyl carbon, making it more susceptible to nucleophilic attack than acetic anhydride alone. acs.org This principle is fundamental to the catalytic activity of pyridine and its derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), in acylation reactions. wikipedia.orgreddit.com

The formation of the 1-acetylpyridinium intermediate is a key step in the pyridine-catalyzed acylation of alcohols, phenols, and amines. stackexchange.comreddit.com The reaction proceeds via nucleophilic attack of the substrate on the activated acetyl group of the 1-acetylpyridinium ion, followed by the departure of pyridine to regenerate the catalyst and yield the acetylated product. The efficiency of this process is highlighted by the widespread use of pyridine as a catalyst in esterification and amidation reactions. wikipedia.org The stability of the acylpyridinium cation plays a crucial role in the catalytic activity, with electron-donating substituents on the pyridine ring generally leading to a more stable and more reactive acylating agent. thieme-connect.de

Computational and Theoretical Chemistry of Pyridinium, 1 Acetyl

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of Pyridinium (B92312), 1-acetyl-. rsc.orgnih.gov These methods allow for the detailed examination of electron distribution, orbital energies, and the prediction of chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyridinium compounds. researchgate.netreddit.comyoutube.com DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311+G(d,p)), are used to optimize the geometry of the molecule and calculate its electronic properties. researchgate.netresearchgate.netresearchgate.net These calculations can predict molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov For instance, the energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. researchgate.net

DFT calculations have also been instrumental in studying the stability of various substituted pyridinium catalysts by determining the energies of their acetyl intermediates. researchgate.net Furthermore, DFT methods are employed to calculate properties like pKa values, which are essential for understanding the acidity and basicity of these compounds in different solvents. researchgate.netyoutube.com

Table 1: Selected DFT-Calculated Properties of Pyridinium Derivatives
CompoundMethod/Basis SetCalculated PropertyValueReference
Pyridinium ionB3LYP/IEFPCMpKa (water)5.77 researchgate.net
2-acetyl pyridine (B92270) derivativeB3LYP/6-311GHOMO-LUMO gap0.165 eV researchgate.net
3,4-diaminopyridine acetyl intermediateB3LYP/6-311+G(d,p)//B3LYP/6-31G(d)Stability AnalysisQualitative researchgate.net

Analysis of Resonance and Charge Delocalization Effects

The positive charge on the nitrogen atom in the pyridinium ring significantly influences its electronic structure. This charge is not localized solely on the nitrogen but is delocalized across the aromatic ring through resonance. youtube.comlibretexts.org This delocalization is a key factor in the stability and reactivity of the pyridinium cation. youtube.comlibretexts.org

Modeling Reaction Mechanisms and Intermediates

Computational chemistry plays a vital role in mapping out the reaction pathways involving Pyridinium, 1-acetyl-. By modeling potential energy surfaces, chemists can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. nih.gov

Transition State Analysis

The identification and characterization of transition states are crucial for understanding the kinetics and mechanisms of chemical reactions. researchgate.net For reactions involving Pyridinium, 1-acetyl-, such as nucleophilic additions, computational methods can locate the transition state structures connecting reactants to products. scripps.edu The energy of these transition states determines the activation energy of the reaction, which is directly related to the reaction rate. researchgate.net For example, in acylation reactions catalyzed by pyridine derivatives, theoretical calculations of transition state properties have been used to understand and predict catalytic activity. researchgate.net

Elucidation of Zwitterionic Intermediate Properties

In certain reactions, Pyridinium, 1-acetyl- can be involved in the formation of zwitterionic intermediates. scripps.eduacs.org A notable example is the reaction of pyridine with acetyl chloride, which can lead to the formation of a zwitterionic pyridinium ketene (B1206846) enolate. researchgate.net This intermediate is formed by the deprotonation of the acetyl group of the initially formed N-acetylpyridinium ion. researchgate.net

Computational studies are essential for characterizing these transient and often unstable zwitterionic species. nih.govnih.govmdpi.com These calculations can provide information on the geometry, electronic structure, and stability of the zwitterion, which is often challenging to obtain experimentally. nih.govmdpi.com By modeling the properties of these intermediates, researchers can gain a deeper understanding of the reaction mechanism and the factors that influence the reaction's outcome. researchgate.netacs.org

Spectroscopic Correlations and Computational Predictions

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can correlate experimental observations with specific molecular structures and properties. nih.gov

Solvatochromic Investigations and Intermolecular Interactions

Solvatochromism, the change in the color of a solute with a change in the polarity of the solvent, is a powerful tool for probing the intermolecular interactions between a solute and solvent molecules. While direct solvatochromic studies on the simple Pyridinium, 1-acetyl- cation are not extensively detailed, research on closely related pyridinium ylids and betaines offers valuable analogous insights. For instance, studies on pyridinium-acetyl-benzoyl-methylid (PABM), a type of cycloimmonium ylid, have utilized solvatochromic shifts of its visible absorption band to understand the electro-optical features in its excited state and to approximate the contribution of different intermolecular interactions in various solutions. nih.gov

The interactions in solution are complex, involving general interactions (dipole-dipole) and specific interactions (hydrogen bonding). In related systems like pyridinium phenolates, the choice of base used for deprotonation can even lead to an apparent inverted solvatochromism, highlighting the sensitivity of the electronic structure to the immediate molecular environment. nih.gov The polarity of the solvent plays a crucial role, as demonstrated by the hypsochromic (blue) shift observed in the visible band of betaine (B1666868) dyes in polar solvents compared to non-polar ones, which forms the basis for empirical solvent polarity scales. mdpi.com

A significant type of non-covalent force relevant to the Pyridinium, 1-acetyl- cation is the cation-π interaction. acs.org The positively charged pyridinium ring can interact favorably with electron-rich π-systems. 1H NMR experiments on other systems have demonstrated that cation-π interactions between ions like tetrabutylammonium (B224687) (TBA+) and conjugated systems can lead to significant chemical shift changes, indicating a close association and influencing the reactive conformation of the molecule. acs.org In the context of Pyridinium, 1-acetyl-, such interactions with aromatic solvents or reagents could play a crucial role in directing reaction pathways.

Computational studies on related N-(1-alkoxyvinyl)pyridinium salts have been used to model conformational preferences and the rotational dynamics around the exocyclic C–N bond. mdpi.com These calculations help to understand the extent of overlap between the vinyl group's π-bond and the aromatic π-system, which in turn affects the molecule's stability and reactivity. mdpi.com Similar computational approaches applied to Pyridinium, 1-acetyl- would illuminate the rotational barrier of the acetyl group and its preferred orientation relative to the pyridinium ring, which is known to be influenced by steric and electronic factors. thieme-connect.de

Prediction of Reactivity Descriptors

Theoretical calculations are instrumental in predicting the reactivity of transient species like Pyridinium, 1-acetyl-. A key descriptor for its role in acyl transfer reactions is its stability. thieme-connect.deresearchgate.net The stability of acylpyridinium cations is often evaluated computationally and used as a predictive tool for the catalytic activity of the parent pyridine base. thieme-connect.de

Quantum chemical calculations, for instance at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory, have been used to determine the stability of acetyl intermediates, which guides the design of new catalysts. researchgate.net The reaction enthalpies for isodesmic reactions, where the acetyl group is transferred from a reference acetylpyridinium cation, provide a quantitative measure of the stabilizing effect of substituents on the pyridine ring. thieme-connect.de

Key findings from these theoretical studies include:

Substituent Effects: Electron-donating groups, particularly at the 4-position of the pyridine ring, strongly stabilize the acetylpyridinium cation. thieme-connect.de For example, a 4-dimethylamino group provides a stabilization of -82.1 kJ/mol relative to the unsubstituted acetylpyridinium cation. thieme-connect.de Conversely, substituents in the 2-position are detrimental to stability, often due to steric hindrance that disrupts the coplanarity of the acetyl group and the pyridinium ring. thieme-connect.deresearchgate.net

Structural Perturbations: The introduction of even a single methyl group at the 2-position can cause the acetyl group to rotate out of the plane of the pyridine ring, decreasing the cation's stability. thieme-connect.de

Reaction Mechanisms: Computational studies support the proposed mechanisms for reactions involving Pyridinium, 1-acetyl-. An unexpected reaction of pyridine with acetyl chloride is proposed to proceed through a zwitterionic pyridinium ketene enolate intermediate, formed by the deprotonation of the N-acetylpyridinium cation. polimi.it This highlights a different mode of reactivity beyond simple acyl transfer.

The stability of the cation is directly linked to its effectiveness as an acylating agent. A more stable intermediate implies a lower energy barrier for its formation, which correlates with higher catalytic activity of the corresponding pyridine base in acylation reactions. thieme-connect.deresearchgate.net The table below presents computationally derived data for the stability of various substituted acetylpyridinium cations, illustrating the impact of the substitution pattern.

Substituted Pyridine Stabilization Energy (kJ/mol) of Acetylpyridinium Cation
4-Dimethylaminopyridine (B28879) (DMAP)-82.1
4-Pyrrolidinopyridine (PPY)-93.1
Pyridine with 2-methyl group+16 (destabilization)
Doubly-anellated system with additional methyl groups-3.9 to -10.0 (stabilization)
Pyridine with 4-amino and phenyl substituent+20.4 (destabilization)
Data sourced from studies on substituted acetylpyridinium cations relative to the unsubstituted cation. thieme-connect.de

These theoretical predictions of reactivity provide a powerful framework for understanding and predicting the chemical behavior of Pyridinium, 1-acetyl- and for the rational design of pyridine-based catalysts. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Asymmetric Transformations

The generation of N-acylpyridinium ions from pyridine (B92270) and an acyl source is a cornerstone of its chemistry. While stoichiometric activation is well-established, the future lies in the development of catalytic systems, particularly for asymmetric transformations. The chiral N-acylpyridinium ion approach has shown promise in achieving high levels of enantioselectivity in various reactions.

Future research will likely focus on the design and synthesis of novel chiral pyridine catalysts. These catalysts will need to be more robust, efficient, and capable of operating under milder reaction conditions. The development of catalysts that can be easily recovered and recycled will also be a significant area of investigation, addressing the growing need for sustainable chemical processes.

A key challenge in this area is the fine-tuning of the electronic and steric properties of the catalyst to achieve optimal reactivity and selectivity for a given transformation. The integration of these catalysts into flow chemistry setups could also offer advantages in terms of reaction control, scalability, and safety.

Exploration of New Reactivity Modes for Pyridinium (B92312), 1-Acetyl-

The established reactivity of Pyridinium, 1-acetyl- primarily involves its role as an acylating agent. However, emerging research is beginning to uncover new modes of reactivity for this versatile intermediate. The pyridinium ring itself can participate in a variety of transformations, and its reactivity can be modulated by the nature of the acyl group.

One promising avenue is the exploration of [4+2] and [4+3] cycloaddition reactions where the N-acylpyridinium ion acts as a dienophile or a higher-order cycloaddition partner. These reactions could provide rapid access to complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Furthermore, the potential for N-acylpyridinium ions to engage in radical-mediated processes is an area ripe for exploration. The generation of acyl radicals from these intermediates could open up new pathways for C-C bond formation and functionalization reactions. The development of photoredox or electrochemical methods to trigger these transformations is a particularly exciting prospect.

Integration into Multicomponent and Cascade Reactions

Multicomponent and cascade reactions represent a powerful strategy for increasing synthetic efficiency by combining multiple bond-forming events in a single operation. The high reactivity of Pyridinium, 1-acetyl- makes it an ideal candidate for incorporation into such processes.

Future research will focus on the design of novel multicomponent reactions where the in situ generation of Pyridinium, 1-acetyl- triggers a subsequent cascade of transformations. For instance, the formation of the N-acylpyridinium ion could be coupled with a nucleophilic addition, followed by an intramolecular cyclization to rapidly build molecular complexity.

The development of organocatalytic systems that can orchestrate these complex reaction sequences will be crucial. The compatibility of the reaction conditions required for the formation and subsequent reaction of the N-acylpyridinium ion with other catalytic cycles will be a key consideration. The successful implementation of this strategy will lead to more atom-economical and environmentally benign synthetic routes.

Advanced Computational Approaches for Predictive Synthesis

The synergy between experimental and computational chemistry is becoming increasingly important in modern organic synthesis. Advanced computational approaches, such as density functional theory (DFT), can provide valuable insights into the structure, stability, and reactivity of transient species like Pyridinium, 1-acetyl-.

Future research will leverage computational modeling to predict the outcome of reactions involving N-acylpyridinium ions with greater accuracy. This includes predicting the stereoselectivity of asymmetric transformations, identifying potential side reactions, and elucidating complex reaction mechanisms. These predictive capabilities will accelerate the discovery and optimization of new synthetic methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.